molecular formula C6H4Br2Cl2N2 B8240239 4,5-Bis(bromomethyl)-3,6-dichloropyridazine

4,5-Bis(bromomethyl)-3,6-dichloropyridazine

Cat. No.: B8240239
M. Wt: 334.82 g/mol
InChI Key: PONUQFLJZFUYPU-UHFFFAOYSA-N
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Description

4,5-Bis(bromomethyl)-3,6-dichloropyridazine is a halogenated pyridazine derivative This compound is characterized by the presence of bromomethyl and dichloro substituents on the pyridazine ring, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(bromomethyl)-3,6-dichloropyridazine typically involves the bromination of 3,6-dichloropyridazine. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction proceeds under reflux conditions, leading to the formation of the desired bromomethyl groups at the 4 and 5 positions of the pyridazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(bromomethyl)-3,6-dichloropyridazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the bromomethyl groups, to form methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the pyridazine.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include methyl-substituted pyridazine derivatives.

Scientific Research Applications

4,5-Bis(bromomethyl)-3,6-dichloropyridazine has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting DNA or protein interactions.

    Material Science: It is used in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4,5-Bis(bromomethyl)-3,6-dichloropyridazine is largely dependent on its reactivity with nucleophiles. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules such as DNA or proteins, leading to crosslinking or alkylation. This reactivity is exploited in medicinal chemistry for the design of anticancer agents that target rapidly dividing cells by inducing DNA damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(bromomethyl)-3,6-dichloropyridazine is unique due to the presence of both bromomethyl and dichloro substituents on the pyridazine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

4,5-bis(bromomethyl)-3,6-dichloropyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2Cl2N2/c7-1-3-4(2-8)6(10)12-11-5(3)9/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONUQFLJZFUYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=NN=C1Cl)Cl)CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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